6-Bromoindole-2-carboxylic acid
Overview
Description
6-Bromoindole-2-carboxylic acid is a brominated indole derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the bromine atom at the 6-position of the indole ring makes it a versatile building block for further chemical transformations.
Synthesis Analysis
The synthesis of 6-bromoindole derivatives has been explored through various methods. One approach involves the palladium-catalyzed carbonylation of unprotected bromoindoles, which allows for the direct one-step synthesis of various indole carboxylic acid derivatives, including those with CNS active properties . Another method includes the regioselective dibromination of methyl indole-3-carboxylate, leading to 5,6-dibromoindole derivatives . Additionally, the synthesis of 6-bromo-2-arylindoles has been achieved starting from 2-iodobenzoic acid, showcasing the ability to selectively introduce a bromine atom at the indole C-6 position .
Molecular Structure Analysis
The molecular structure of 6-bromoindole-2-carboxylic acid is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The bromine atom at the 6-position and the carboxylic acid group at the 2-position are key functional groups that influence the reactivity and interaction of the molecule with various nucleophiles and electrophiles.
Chemical Reactions Analysis
6-Bromoindole derivatives participate in a variety of chemical reactions. For instance, they can undergo N-heterocyclic carbene-catalyzed [4 + 2] cyclization to form spirocarbocyclic oxindoles . They are also used in the synthesis of antiviral agents, such as derivatives of 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester, which have shown potent antiviral activity . Moreover, reactions with N-bromosuccinimide have been employed to convert certain indole derivatives into brominated compounds10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoindole-2-carboxylic acid are influenced by its functional groups. The bromine atom increases the molecule's density and molecular weight, while the carboxylic acid group contributes to its acidity and potential for forming salts and esters. These properties are crucial for the solubility and reactivity of the compound in various solvents and under different reaction conditions. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific conditions and purity of the compound, which are not detailed in the provided papers.
Scientific Research Applications
Marine Sponge Derivatives
6-Bromoindole-2-carboxylic acid and its derivatives have been isolated from marine sponges. For example, compounds such as 6-bromoindolyl-3-acetonitrile and 6-bromoindole-3-carboxylic acid were identified in the marine sponge Pseudosuberites hyalinus, showcasing the compound's presence in natural marine environments (Rasmussen et al., 1993).
Synthesis and Biological Activity
The synthesis of novel 6-bromoindoles, including 6-bromoindole-2-carboxylic acid derivatives, has been explored for their potential as starting materials in the synthesis of biologically active compounds. These synthetic approaches provide insights into the compound's versatility in pharmaceutical research (Grinev et al., 1987).
Carbonylation Reactions
Palladium-catalyzed carbonylation of unprotected bromoindoles, including derivatives of 6-bromoindole-2-carboxylic acid, has been successfully performed. This process facilitates the synthesis of various indole carboxylic acid derivatives, highlighting the compound's utility in organic synthesis (Kumar et al., 2004).
Antischistosomal Activity
Research has investigated the antischistosomal activity of 5-bromoindole carboxylic acid and related compounds, suggesting potential therapeutic applications for 6-bromoindole-2-carboxylic acid derivatives in treating parasitic infections (Khan, 1983).
Molecular Electronic Materials
6-Bromoindole-2-carboxylic acid derivatives have been used in the synthesis of new indole trimers as precursors for molecular electronic materials. This highlights the compound's role in the development of functional materials for electronic applications (Valentine et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBVYRYROZWKNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398518 | |
Record name | 6-bromoindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoindole-2-carboxylic acid | |
CAS RN |
16732-65-3 | |
Record name | 6-Bromo-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16732-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromoindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoindole-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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